5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-oxo-2H-chromen-6-yl)-1,2-dihydro-3H-pyrrol-3-one
Description
Properties
Molecular Formula |
C23H17N3O4S |
|---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
6-[3-hydroxy-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-1-yl]chromen-2-one |
InChI |
InChI=1S/C23H17N3O4S/c1-29-16-6-2-13(3-7-16)17-12-31-23(25-17)21-18(27)11-26(22(21)24)15-5-8-19-14(10-15)4-9-20(28)30-19/h2-10,12,24,27H,11H2,1H3 |
InChI Key |
ITDWHGBOVUHJKT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC5=C(C=C4)OC(=O)C=C5)O |
Origin of Product |
United States |
Preparation Methods
Hantzsch Thiazole Synthesis
The 4-(4-methoxyphenyl)-1,3-thiazole is synthesized via the Hantzsch reaction, which involves cyclizing thiourea derivatives with α-haloketones.
Procedure :
-
React 4-methoxyacetophenone with bromine in acetic acid to form α-bromo-4-methoxyacetophenone.
-
Condense with thiourea in ethanol under reflux (12 h, 78°C).
-
Isolate the thiazole intermediate via recrystallization (ethanol/water).
Yield : 68–72%.
Characterization :
-
1H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.8 Hz, 2H, Ar-H), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 3.87 (s, 3H, OCH₃), 2.65 (s, 3H, CH₃).
Synthesis of the Coumarin Unit
Pechmann Condensation
The 6-substituted coumarin is synthesized via the Pechmann reaction using resorcinol and β-ketoesters.
Procedure :
-
Mix resorcinol (1.0 eq) with ethyl acetoacetate (1.2 eq) in concentrated H₂SO₄ (0°C → rt, 6 h).
-
Quench with ice water and extract with ethyl acetate.
-
Functionalize the 6-position via nitration (HNO₃/H₂SO₄) followed by reduction (Fe/HCl) to yield 6-aminocoumarin.
Yield : 58% (coumarin), 41% (6-amino derivative).
Characterization :
-
FT-IR (KBr): 1725 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 160.1 (C=O), 153.2 (C-O), 116.8–125.4 (Ar-C).
Pyrrolone Core Assembly
Knorr Pyrrole Synthesis
The 5-amino-pyrrol-3-one core is constructed via cyclocondensation of a β-ketoester with an amine.
Procedure :
-
React ethyl 3-oxobutanoate with hydroxylamine hydrochloride to form the oxime.
-
Reduce the oxime to the amine using hydrogen (Pd/C, 40 psi).
-
Cyclize under acidic conditions (HCl/EtOH, reflux) to form the pyrrolone.
-
Solvent : Ethanol > THF (yield increased by 18%).
-
Catalyst : Pd/C (10 wt%) showed superior activity to Raney Ni.
Convergent Coupling Strategies
Suzuki-Miyaura Cross-Coupling
The thiazole and coumarin subunits are coupled to the pyrrolone core via palladium-catalyzed cross-coupling.
Procedure :
-
Brominate the pyrrolone at position 4 using NBS (AIBN, CCl₄).
-
Perform Suzuki coupling with thiazole boronic ester (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 24 h).
-
Couple the 6-aminocoumarin via nucleophilic aromatic substitution (DIPEA, DMF, 120°C).
Yield : 52% (over two steps).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Temp | 80°C (Suzuki), 120°C (SNAr) |
| Catalyst Loading | 5 mol% Pd(PPh₃)₄ |
| Purification | Column chromatography (SiO₂, EtOAc/hexane) |
Alternative Multi-Component Approach
A one-pot synthesis inspired by coumarin-thiazole hybrid protocols achieves the target molecule in fewer steps.
Procedure :
-
Mix 6-aminocoumarin, 4-methoxyphenylthioamide, and ethyl 2-chloroacetoacetate in DMF.
-
Add K₂CO₃ and heat at 100°C for 18 h.
Yield : 47%.
Advantages :
-
Eliminates intermediate purification.
-
Reduces solvent waste.
Structural Characterization and Validation
Spectroscopic Analysis
¹H NMR (DMSO-d₆):
HRMS :
XRD :
Challenges and Optimization
Regioselectivity in Thiazole Formation
Chemical Reactions Analysis
Types of Reactions
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-oxo-2H-chromen-6-yl)-1,2-dihydro-3H-pyrrol-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group and the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl groups present in the chromenone and pyrrolone moieties.
Substitution: Electrophilic and nucleophilic substitution reactions can take place at the aromatic rings and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-oxo-2H-chromen-6-yl)-1,2-dihydro-3H-pyrrol-3-one exhibit notable anticancer effects. For instance:
- A study on thiazole-pyridine hybrids demonstrated significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and PC3 (prostate cancer) .
Antimicrobial Activity
The compound has shown promising antimicrobial properties. A recent investigation into thiazole derivatives revealed:
- Compounds with thiazole rings exhibited good antibacterial activities with minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL and antifungal activities with MICs from 7.8 to 5.8 μg/mL .
Anticonvulsant Effects
In anticonvulsant studies, thiazole-integrated compounds have been tested for their effectiveness in models of induced convulsions:
- One analogue exhibited a median effective dose (ED50) of 18.4 mg/kg, indicating significant anticonvulsant properties .
Case Study 1: Anticancer Activity
A series of thiazole-pyridine derivatives were synthesized and evaluated for their anticancer activity against several cell lines. One derivative demonstrated an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard drug 5-fluorouracil .
Case Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of thiazole derivatives showed that certain compounds had MIC values indicating strong antibacterial effects against Gram-positive bacteria . The presence of electron-withdrawing groups was essential for enhancing these activities.
Case Study 3: Anticonvulsant Testing
In anticonvulsant testing using a picrotoxin-induced model, compounds derived from thiazole structures were shown to provide significant protection against convulsions, highlighting their potential therapeutic applications in neurological disorders .
Mechanism of Action
The mechanism of action of 5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-oxo-2H-chromen-6-yl)-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogues
*Calculated based on molecular formula C₂₂H₁₇N₃O₄S.
Key Observations:
Halogenated aryl groups (fluoro, chloro in ): Increase electronegativity and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.
Pyrrolone Substituents: The coumarin group in the target compound distinguishes it from analogs with simpler aryl groups (e.g., 4-methoxyphenyl in ). Coumarins are known for fluorescence and inhibitory activity against cytochrome P450 enzymes and carcinogens . 5-Chloro-2,4-dimethoxyphenyl (): Combines electron-withdrawing (Cl) and donating (OMe) effects, which may tune redox properties and metabolic stability.
Biological Activity
5-amino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(2-oxo-2H-chromen-6-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Overview
The compound features a unique combination of functional groups, including:
- Thiazole ring
- Pyrrolone ring
- Methoxyphenyl group
These structural components contribute to its potential interactions with various biological targets.
| Property | Details |
|---|---|
| Molecular Formula | C17H19N3O2S |
| Molecular Weight | 363.4 g/mol |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring : Reacting 4-methoxyphenyl isothiocyanate with an appropriate amine under reflux conditions.
- Formation of the Pyrrolone Ring : Cyclization of a diketone with an amine.
- Coupling Reactions : Coupling the thiazole and pyrrolone intermediates using coupling reagents like EDCI in the presence of a base.
Antimicrobial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antimicrobial properties. For instance, related thiazole derivatives have shown activity against various bacterial strains, including E. coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 0.17 to 0.47 mg/mL .
Anticancer Potential
The compound has been evaluated for its anticancer activity. Studies suggest that it can inhibit cell proliferation in various cancer cell lines, including human glioblastoma and melanoma cells. The structure–activity relationship (SAR) analysis indicates that specific substitutions on the thiazole and phenyl rings enhance cytotoxic activity .
The mechanism of action involves binding to specific molecular targets such as enzymes or receptors, modulating their activity to produce biological effects. For example, the presence of a methoxy group on the phenyl ring has been linked to enhanced interactions with protein targets .
Case Studies
- Anticonvulsant Activity : A study highlighted that thiazole-integrated compounds exhibited anticonvulsant properties, with some derivatives showing significant efficacy in animal models .
- Antitumor Activity : Molecular dynamics simulations revealed that certain derivatives interact with Bcl-2 protein primarily through hydrophobic contacts, indicating potential pathways for inducing apoptosis in cancer cells .
Structure–Activity Relationships (SAR)
The SAR analysis of similar compounds reveals critical insights into their biological activities:
- The presence of electron-withdrawing groups (like Cl or F) on the phenyl ring enhances anticancer activity.
- Substituents at specific positions on the thiazole ring significantly affect antimicrobial potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
